3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid
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Overview
Description
3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid is a complex organic compound characterized by its unique molecular structure. This compound belongs to the thiopyrano[3,4-b]furan family and exhibits interesting chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thiophene derivative, the compound can be synthesized through a series of reactions including oxidation, cyclization, and esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various derivatives and intermediates, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules
Biology: In biological research, 3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid can be used to study enzyme inhibition and receptor binding. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: The compound's derivatives have shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it valuable in the design of drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in manufacturing processes.
Mechanism of Action
The mechanism by which 3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary based on the derivative and the biological context in which it is used.
Comparison with Similar Compounds
4-oxo-4,5-dihydrothieno[3,2-b]furan-2-carboxylic acid
3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid
2-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid
Uniqueness: this compound stands out due to its specific structural features, such as the presence of the methyl group at the 3-position. This structural difference can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-methyl-4-oxo-7H-thiopyrano[3,4-b]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c1-4-7-5(10)2-14-3-6(7)13-8(4)9(11)12/h2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQXSOUUIJRJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CSC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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